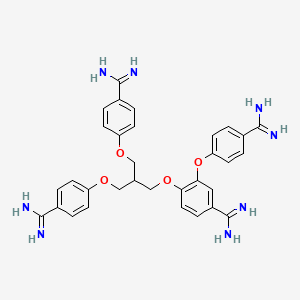
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of phenol ethers and is characterized by the presence of amidinophenoxy groups attached to a propane backbone. It has garnered interest due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane typically involves the reaction of 1,3-dihydroxypropane with p-amidinophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as acetone or ethanol. The reaction mixture is heated to a specific temperature, usually around 50-70°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amidinophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane involves its interaction with specific molecular targets. The amidinophenoxy groups are known to interact with biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Propamidine: A related compound with similar antimicrobial properties.
Hexamidine: Another compound with amidine groups, used as an antimicrobial agent.
Pentamidine: Known for its use in treating certain infections.
Uniqueness
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is unique due to its specific chemical structure, which allows for multiple functionalizations. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
82332-92-1 |
|---|---|
Molecular Formula |
C32H34N8O4 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-(4-carbamimidoylphenoxy)-4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C32H34N8O4/c33-29(34)20-1-8-24(9-2-20)41-16-19(17-42-25-10-3-21(4-11-25)30(35)36)18-43-27-14-7-23(32(39)40)15-28(27)44-26-12-5-22(6-13-26)31(37)38/h1-15,19H,16-18H2,(H3,33,34)(H3,35,36)(H3,37,38)(H3,39,40) |
InChI Key |
ARWJZABTRJHKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCC(COC2=CC=C(C=C2)C(=N)N)COC3=C(C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















